2,5-Dimethyl-4-hydroxymethylphenylboronic acid
Overview
Description
2,5-Dimethyl-4-hydroxymethylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions and a hydroxymethyl group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-hydroxymethylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-hydroxymethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde under appropriate conditions.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-4-hydroxymethylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Materials Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene product.
Comparison with Similar Compounds
2,5-Dimethyl-4-hydroxymethylphenylboronic acid can be compared with other similar compounds such as:
Phenylboronic Acid: Lacks the methyl and hydroxymethyl substitutions, making it less sterically hindered and less reactive in certain reactions.
2,4,6-Trimethylphenylboronic Acid: Has three methyl groups, which can increase steric hindrance and affect reactivity.
4-Hydroxymethylphenylboronic Acid: Lacks the additional methyl groups, which can influence its solubility and reactivity.
The unique combination of methyl and hydroxymethyl groups in this compound provides distinct steric and electronic properties, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,5-dimethylphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11-13H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMWQHUNHJUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)CO)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204711 | |
Record name | Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-81-1 | |
Record name | Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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